REACTION_SMILES
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[Br:1][c:2]1[c:3]([C:9](=[O:10])[c:11]2[cH:12][cH:13][c:14]([CH2:17][CH3:18])[cH:15][cH:16]2)[cH:4][c:5]([I:8])[cH:6][cH:7]1.[CH2:19]([SiH:20]([CH2:21][CH3:22])[CH2:23][CH3:24])[CH3:25].[CH3:29][C:30]#[N:31].[Cl:26][CH2:27][Cl:28]>>[Br:1][c:2]1[c:3]([CH2:9][c:11]2[cH:12][cH:13][c:14]([CH2:17][CH3:18])[cH:15][cH:16]2)[cH:4][c:5]([I:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(C(=O)c2cc(I)ccc2Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CCc1ccc(Cc2cc(I)ccc2Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |